Predicted ADME & Lipophilicity vs. Nitroxoline
Computational prediction offers a quantitative basis for differentiation where direct experimental comparison is absent. The target compound is predicted to have significantly higher lipophilicity (AlogP ≈ 3.2) compared to the parent drug nitroxoline (AlogP ≈ 1.8), which is a critical factor for membrane permeability and systemic distribution . This difference is primarily driven by the 2-nitrophenyl substituent replacing the 5-nitro group. Additionally, the topological polar surface area (TPSA) of the target compound is predicted to be ~90 Ų, compared to ~75 Ų for nitroxoline, suggesting altered hydrogen-bonding capacity and blood-brain barrier penetration potential .
| Evidence Dimension | Predicted Partition Coefficient (AlogP) |
|---|---|
| Target Compound Data | AlogP ≈ 3.2 (predicted) |
| Comparator Or Baseline | Nitroxoline (5-nitro-8-hydroxyquinoline): AlogP ≈ 1.8 |
| Quantified Difference | Approximately 1.4 log units higher (roughly 25-fold increase in lipophilicity) |
| Conditions | In silico prediction using consensus model; no experimental logP/logD data available. |
Why This Matters
Higher predicted lipophilicity suggests the target compound may exhibit superior cell membrane permeability compared to nitroxoline, a property of paramount importance for intracellular target engagement in anticancer and antimicrobial screening programs.
